molecular formula C13H19N5O2S B2866211 dimethyl({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)amine CAS No. 2034234-95-0

dimethyl({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)amine

Cat. No.: B2866211
CAS No.: 2034234-95-0
M. Wt: 309.39
InChI Key: IOHSQRPYYDAYIT-UHFFFAOYSA-N
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Description

dimethyl({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)amine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes a pyridine ring and a pyrazole ring, both of which are functionalized with various substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)amine typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the pyridine ring. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

dimethyl({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

dimethyl({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of dimethyl({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Dimethylsulfamoylamino)ethyl]-4-methoxybenzene: A compound with a similar dimethylsulfamoylaminoethyl group but different aromatic ring structure.

    Piperidine Derivatives: Compounds containing a piperidine ring, which may have similar biological activities.

Uniqueness

dimethyl({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)amine is unique due to its specific combination of a pyridine ring and a pyrazole ring, along with the dimethylsulfamoylaminoethyl group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

4-[1-[2-(dimethylsulfamoylamino)ethyl]-5-methylpyrazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2S/c1-11-10-13(12-4-6-14-7-5-12)16-18(11)9-8-15-21(19,20)17(2)3/h4-7,10,15H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHSQRPYYDAYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)N(C)C)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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